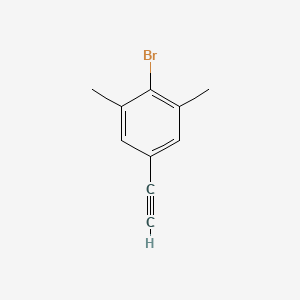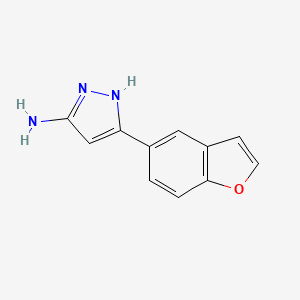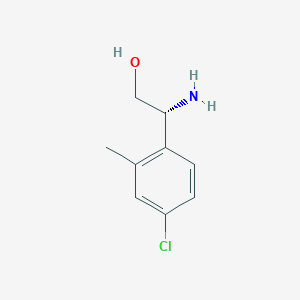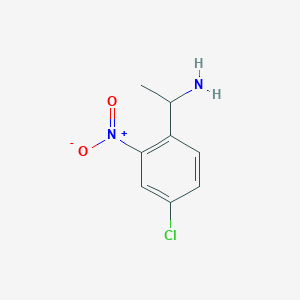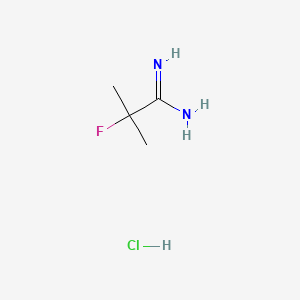
(R)-1-(4-Methylcyclohexyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Methylcyclohexyl)ethan-1-amine is an organic compound with a chiral center, making it optically active. This compound is characterized by a cyclohexane ring substituted with a methyl group and an amine group attached to an ethane chain. Its unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methylcyclohexyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-methylcyclohexanone.
Reduction: The ketone group in 4-methylcyclohexanone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to an amine through a reductive amination process. This involves the reaction of the alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Methylcyclohexyl)ethan-1-amine may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to hydrogenate the starting material.
Continuous Flow Processes: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-Methylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(4-Methylcyclohexyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-1-(4-Methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(4-Methylcyclohexyl)ethan-1-amine: The enantiomer of the compound, differing in its optical activity.
1-(4-Methylcyclohexyl)ethan-1-amine: The racemic mixture containing both enantiomers.
Cyclohexylamine: A structurally similar compound lacking the methyl substitution.
Uniqueness
®-1-(4-Methylcyclohexyl)ethan-1-amine is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
(1R)-1-(4-methylcyclohexyl)ethanamine |
InChI |
InChI=1S/C9H19N/c1-7-3-5-9(6-4-7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m1/s1 |
InChI-Schlüssel |
DDIDFNUHPYJUPQ-QJAFJHJLSA-N |
Isomerische SMILES |
CC1CCC(CC1)[C@@H](C)N |
Kanonische SMILES |
CC1CCC(CC1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






